2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride
Overview
Description
2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of acetamide and features a methylamino group and a methylphenyl group, making it a compound of interest in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The compound 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride, also known as Mephedrone, is a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .
Mode of Action
Mephedrone interacts with its targets in the central nervous system to induce hallucinations and stimulate the mind . This makes them prone to misuse, especially among individuals seeking recreational drug experiences .
Biochemical Pathways
It is known that substances within this class can result in psychoactive effects and the occurrence of hallucinations .
Pharmacokinetics
It is known that the compound demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications .
Result of Action
The molecular and cellular effects of Mephedrone’s action primarily involve stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(4-methylphenyl)acetamide hydrochloride typically involves the reaction of 4-methylacetophenone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylmethcathinone (Mephedrone): Shares structural similarities and is also a substituted cathinone.
Methamphetamine: Another compound with a methylamino group, known for its stimulant effects.
Amphetamine: Similar in structure but lacks the methylphenyl group.
Uniqueness
2-(Methylamino)-N-(4-methylphenyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(methylamino)-N-(4-methylphenyl)acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-3-5-9(6-4-8)12-10(13)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSZMVVRIHNMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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